molecular formula C4H8N2S2 B14302802 Ethanimidoylsulfanyl ethanimidothioate CAS No. 112009-00-4

Ethanimidoylsulfanyl ethanimidothioate

Cat. No.: B14302802
CAS No.: 112009-00-4
M. Wt: 148.3 g/mol
InChI Key: NURUNNDOXJWTOM-UHFFFAOYSA-N
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Description

Ethanimidoylsulfanyl ethanimidothioate is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of both sulfur and nitrogen atoms within its structure, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanimidoylsulfanyl ethanimidothioate typically involves the reaction of thioacetamide with α-chloroethers of unsaturated C3-alcohols. The reaction is carried out in methanol at room temperature, leading to the formation of the target imidothioates in high yields . The reaction conditions are mild and do not require extreme temperatures or pressures, making the synthesis relatively straightforward.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethanimidoylsulfanyl ethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted ethanimidothioates.

Scientific Research Applications

Ethanimidoylsulfanyl ethanimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other sulfur-containing molecules.

    Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanimidoylsulfanyl ethanimidothioate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can form covalent bonds with various biological molecules, leading to changes in their structure and function. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Ethanimidoylsulfanyl ethanimidothioate can be compared with other similar compounds, such as:

    Thioacetamide: Shares the thioamide functional group but lacks the additional sulfur atom.

    Thiourea: Contains both sulfur and nitrogen atoms but has a different structural arrangement.

    Sulfonamides: Contain sulfur and nitrogen atoms but are structurally distinct and have different reactivity.

Uniqueness: this compound’s unique combination of sulfur and nitrogen atoms within its structure gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications where specific interactions with sulfur and nitrogen atoms are required .

Properties

CAS No.

112009-00-4

Molecular Formula

C4H8N2S2

Molecular Weight

148.3 g/mol

IUPAC Name

ethanimidoylsulfanyl ethanimidothioate

InChI

InChI=1S/C4H8N2S2/c1-3(5)7-8-4(2)6/h5-6H,1-2H3

InChI Key

NURUNNDOXJWTOM-UHFFFAOYSA-N

Canonical SMILES

CC(=N)SSC(=N)C

Origin of Product

United States

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